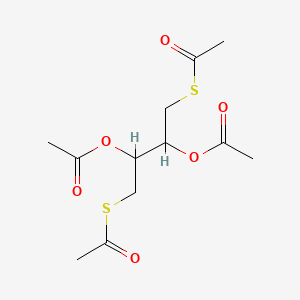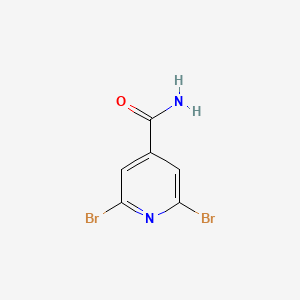![molecular formula C6H7N3O2S2 B12113864 3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)
3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole (let’s call it CDTA) is a synthetic organic compound with a fascinating molecular structure
Preparation Methods
Synthetic Routes:: CDTA can be synthesized through several routes. One common method involves the reaction of 2-chloroacetamide with 1,3-dithiol-2-one (dithiolethione) followed by cyclization to form the triazole ring. The reaction proceeds as follows:
2-chloroacetamide+1,3-dithiol-2-one→CDTA
Reaction Conditions:: The reaction typically occurs under mild conditions, often in a solvent like ethanol or acetonitrile. Catalysts or reagents may be employed to enhance the yield and selectivity.
Industrial Production:: While CDTA is not produced on an industrial scale, its synthesis can be scaled up for research purposes or specialized applications.
Chemical Reactions Analysis
CDTA participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: CDTA can undergo nucleophilic substitution reactions at the sulfur atom.
Reduction: Reduction of the dioxido group may yield different derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.
Scientific Research Applications
CDTA finds applications in:
Organic Synthesis: Its versatility allows for the construction of complex molecules.
Materials Science: Characterization studies explore its potential in materials applications.
Pharmaceutical Research: Investigations into its anticancer and anti-inflammatory properties.
Mechanism of Action
The precise mechanism by which CDTA exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
CDTA’s uniqueness lies in its combination of sulfur, triazole, and dioxido moieties. Similar compounds include other triazoles, thiazoles, and dithiolethiones.
Properties
Molecular Formula |
C6H7N3O2S2 |
|---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-ylsulfanyl)-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H7N3O2S2/c10-13(11)2-1-5(3-13)12-6-7-4-8-9-6/h1-2,4-5H,3H2,(H,7,8,9) |
InChI Key |
IPWSTNLQRMWYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)SC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


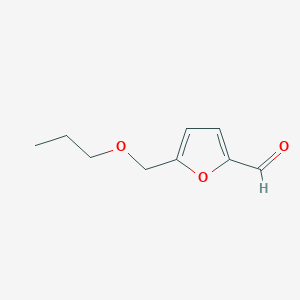
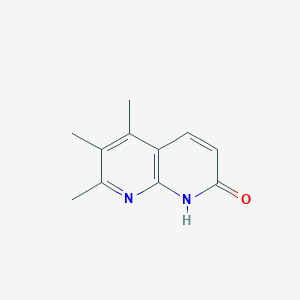
![benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12113801.png)
![1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12113805.png)

![Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-](/img/structure/B12113808.png)


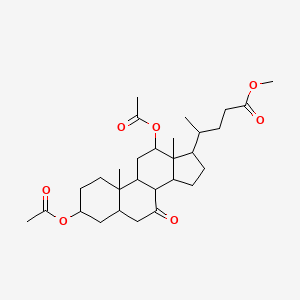
![4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B12113832.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine](/img/structure/B12113840.png)
